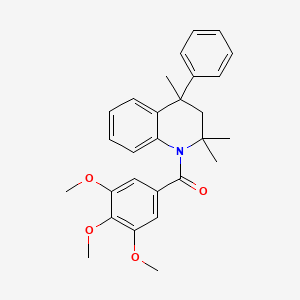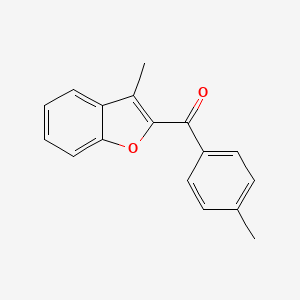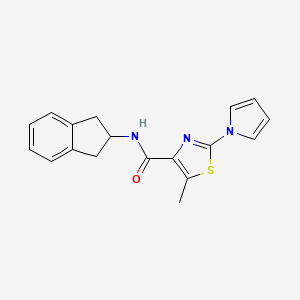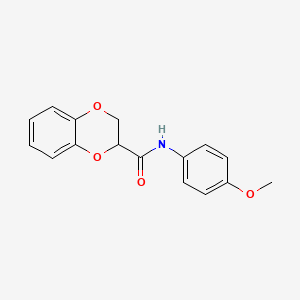
2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline, also known as TMBQ, is a compound that has gained significant attention in scientific research. TMBQ is a tetrahydroquinoline derivative that has shown potential in various applications, including as a fluorescent probe, a photosensitizer, and a therapeutic agent. In
作用机制
The mechanism of action of 2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is complex and not fully understood. This compound has been shown to interact with various proteins and enzymes in the body, including copper-binding proteins and enzymes involved in the production of reactive oxygen species. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which this compound exerts its effects is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to bind to copper ions, which can lead to the formation of reactive oxygen species and oxidative stress. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, this compound has been shown to have neuroprotective effects, which may make it a useful therapeutic agent for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of 2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is its ease of synthesis and high yield. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to induce oxidative stress and apoptosis in cells, which may limit its use in some applications.
未来方向
There are several future directions for the study of 2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline. One area of research is the development of this compound derivatives with improved properties, such as increased selectivity for specific metal ions or enhanced therapeutic efficacy. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, the use of this compound as a photosensitizer for photodynamic therapy is an area of active research, and further studies are needed to optimize its use in this application.
Conclusion:
In conclusion, this compound is a compound that has shown significant potential in various scientific research fields. This compound has been studied for its applications as a fluorescent probe, a photosensitizer, and a therapeutic agent. The synthesis of this compound is relatively straightforward, and the compound has several advantages, including its stability and ease of storage. However, this compound also has limitations, including its potential toxicity. Further research is needed to optimize the use of this compound in various applications and to better understand its mechanism of action.
合成方法
The synthesis of 2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline involves the condensation of 3,4,5-trimethoxybenzoyl chloride with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in the presence of a base. The resulting compound is then oxidized with potassium permanganate to yield this compound. The synthesis of this compound is relatively straightforward and can be achieved in a few steps with high yields.
科学研究应用
2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a useful tool for the detection and quantification of copper ions in biological samples. This compound has also been investigated as a photosensitizer for photodynamic therapy, a treatment that uses light to activate a photosensitizer to kill cancer cells. Additionally, this compound has been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
(3,4,5-trimethoxyphenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4/c1-27(2)18-28(3,20-12-8-7-9-13-20)21-14-10-11-15-22(21)29(27)26(30)19-16-23(31-4)25(33-6)24(17-19)32-5/h7-17H,18H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHVUADEUYNWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)OC)OC)OC)(C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208585.png)
![10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride](/img/structure/B5208596.png)
![N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B5208604.png)
![4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5208615.png)


![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5208628.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5208635.png)
![N-(2,5-dimethoxybenzyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5208654.png)


![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5208667.png)
![bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate](/img/structure/B5208673.png)